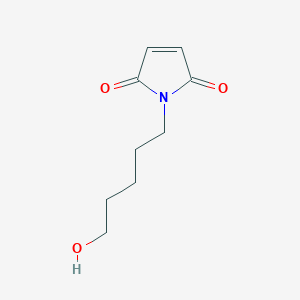

N-(5-hydroxypentyl)maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-hydroxypentyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZONIKDWSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(5-hydroxypentyl)maleimide: A Technical Guide for Drug Development Professionals

CAS Number: 180608-78-0

Chemical Structure:

-

Molecular Formula: C₉H₁₃NO₃

-

SMILES: OCCCCCN1C(=O)C=CC1=O

-

InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N

This technical guide provides an in-depth overview of N-(5-hydroxypentyl)maleimide, a bifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery. It is tailored for researchers, scientists, and professionals involved in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Core Properties and Applications

This compound is a derivative of maleimide (B117702), a class of compounds widely utilized for their ability to form stable covalent bonds with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[] The key features of this molecule are its maleimide group, which provides reactivity towards thiols, and a terminal hydroxyl group on a pentyl chain, which can be used for further chemical modifications or to influence the physicochemical properties of the resulting conjugate.

Its primary application is as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][3][4] In this context, the maleimide end reacts with a thiol group on an antibody, while the hydroxyl end can be derivatized to attach a cytotoxic payload. The non-cleavable nature of the resulting thioether bond ensures that the drug remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[]

Beyond ADCs, this compound and similar maleimide derivatives are employed in the surface modification of liposomes and other nanoparticles for targeted drug delivery.[5] By incorporating maleimide-functionalized lipids into a liposomal formulation, targeting moieties such as antibodies or peptides can be attached to the surface, enhancing the delivery of encapsulated drugs to specific cell types.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance indicators for maleimide-thiol conjugation reactions, which are generally applicable.

| Parameter | Typical Value/Range | Conditions | Notes |

| Reaction pH | 6.5 - 7.5 | Aqueous buffer | Maleimide reactivity with thiols is optimal in this range. At pH > 7.5, reactivity with amines and hydrolysis of the maleimide ring increases.[][6] |

| Reaction Time | Minutes to a few hours | Room temperature | The reaction is generally rapid.[7] |

| Conjugation Efficiency | >90% | Optimized conditions | Efficiency is dependent on factors like stoichiometry, pH, and accessibility of the thiol group. |

| Stability of Thioether Bond | Stable | Physiological conditions | The thioether bond is generally stable, but the adjacent succinimide (B58015) ring can be susceptible to hydrolysis or retro-Michael addition (thiol exchange), particularly with N-alkyl maleimides.[8][9] |

Experimental Protocols

The following are generalized experimental protocols for the use of maleimide linkers in bioconjugation. These should be optimized for specific applications.

Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using a maleimide linker like this compound.

Materials:

-

Antibody solution (e.g., in PBS buffer)

-

This compound derivatized with a cytotoxic drug

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., PBS, pH 7.2)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: If necessary to generate free thiol groups, treat the antibody with a reducing agent like TCEP at a controlled molar excess. Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Conjugation: Add the maleimide-drug conjugate to the reduced antibody solution. The molar ratio of the conjugate to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). React for 1-2 hours at room temperature or 4°C.

-

Quenching: Add a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated drug and other reagents using a suitable method such as size-exclusion chromatography.

-

Characterization: Characterize the ADC to determine the DAR, aggregation level, and biological activity.

Liposome (B1194612) Surface Modification

This protocol describes the preparation of maleimide-functionalized liposomes for subsequent conjugation of targeting ligands.

Materials:

-

Lipids (e.g., DPPC, Cholesterol)

-

Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

-

Drug to be encapsulated (optional)

-

Hydration buffer (e.g., PBS, pH 6.5-7.0)

-

Extrusion apparatus with polycarbonate membranes

Procedure:

-

Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in an organic solvent (e.g., chloroform). Remove the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if applicable) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

-

Purification: Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

-

Ligand Conjugation: Add the thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the liposome suspension. Incubate for several hours at room temperature to allow for conjugation to the maleimide groups on the liposome surface.

-

Final Purification: Purify the ligand-conjugated liposomes from unconjugated ligands.

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis and Action

Caption: Workflow of ADC synthesis and its mechanism of action.

Functionalized Liposome Preparation for Targeted Delivery

Caption: Preparation of targeted liposomes using a maleimide linker.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(5-hydroxypentyl)maleimide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-hydroxypentyl)maleimide is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation. Its utility lies in its ability to covalently link biomolecules, a process central to the development of targeted therapeutics, diagnostic agents, and research tools. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in creating stable bioconjugates. We will delve into the core chemistry, factors influencing the reaction, detailed experimental protocols, and its application in antibody-drug conjugates (ADCs).

The Core Mechanism: Michael Addition to Thiols

The primary mechanism of action of this compound in bioconjugation is the highly selective and efficient reaction of its maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction proceeds via a Michael addition, a type of conjugate addition reaction.

The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This results in the formation of a stable, covalent thioether bond, securely linking the this compound moiety to the thiol-containing biomolecule. The hydroxyl group at the terminus of the pentyl chain provides a site for further modification or can enhance the hydrophilicity of the resulting conjugate.

Caption: Michael addition of this compound to a thiol.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the maleimide-thiol conjugation are influenced by several factors. While specific kinetic data for this compound is not extensively published, the behavior of N-alkyl maleimides provides a strong indication of its reactivity.

| Parameter | Optimal Range/Value | Impact on Reaction |

| pH | 6.5 - 7.5 | Below pH 6.5, the reaction rate is significantly reduced due to the protonation of the thiol. Above pH 7.5, the competing reaction with amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring become more prominent.[1] |

| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive biomolecules. |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio depends on the specific biomolecule and should be empirically determined. For small peptides, a lower excess (e.g., 2:1) may be sufficient, while for larger proteins or nanoparticles, a higher excess (e.g., 5:1 to 20:1) may be required to overcome steric hindrance. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES, Tris) | The reaction is typically performed in aqueous buffers. A small amount of a water-miscible organic solvent like DMSO or DMF may be used to dissolve the maleimide reagent before adding it to the reaction mixture. |

Stability of the Thioether Linkage:

The resulting thioether bond is generally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for thiol exchange. The stability of the succinimide (B58015) ring itself is also a factor. N-alkyl substituted maleimide-thiol adducts, such as those formed from this compound, exhibit slower rates of ring-opening hydrolysis compared to N-aryl substituted maleimides.[2] While this makes them more susceptible to the retro-Michael reaction in their ring-closed form, the overall stability is generally sufficient for many in vivo applications.[3][4]

Experimental Protocol: Conjugation of this compound to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups (e.g., antibody, enzyme)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or 2-Mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-5 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

-

-

Characterization:

-

Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

-

Application in Antibody-Drug Conjugates (ADCs)

This compound is utilized as a non-cleavable linker in the synthesis of ADCs. In this context, the maleimide group reacts with a thiol on the antibody, and the hydroxyl group is used to attach a cytotoxic drug, often through a series of intermediate steps.

A notable example is the use of a similar linker structure in the synthesis of a Gemcitabine-based ADC.[5][6][7] Gemcitabine is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis and induces apoptosis in cancer cells.[8][9][10][11][12]

Caption: General workflow for ADC synthesis using a maleimide linker.

The resulting ADC can selectively target cancer cells that express a specific antigen recognized by the antibody. Upon binding and internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the cytotoxic payload to exert its therapeutic effect.

Caption: Simplified mechanism of action of Gemcitabine.

Conclusion

This compound is a valuable tool in bioconjugation, enabling the creation of stable and functional biomolecular conjugates. Its mechanism of action, centered on the reliable Michael addition reaction with thiols, provides a robust method for linking molecules of interest to proteins and peptides. A thorough understanding of the reaction parameters and potential side reactions is essential for the successful design and synthesis of novel bioconjugates for therapeutic and diagnostic applications. The use of such linkers in the construction of ADCs highlights their significance in the development of next-generation targeted therapies.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mc-O-Si(di-iso)-O-Gemcitabine - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 10. urology-textbook.com [urology-textbook.com]

- 11. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cancercareontario.ca [cancercareontario.ca]

An In-Depth Technical Guide to the Synthesis of N-(5-hydroxypentyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of N-(5-hydroxypentyl)maleimide, a valuable bifunctional linker molecule. The synthesis involves a two-step process commencing with the formation of the intermediate, N-(5-hydroxypentyl)maleamic acid, followed by a cyclodehydration reaction to yield the final product. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to aid in the understanding of the process.

Synthetic Pathway

The synthesis of this compound proceeds through a well-established two-step reaction sequence common for the preparation of N-substituted maleimides.

Step 1: Formation of N-(5-hydroxypentyl)maleamic acid

The initial step involves the nucleophilic acyl substitution reaction between the primary amine of 5-amino-1-pentanol (B144490) and maleic anhydride (B1165640). The amino group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted maleamic acid. This reaction is typically rapid and proceeds with high yield under mild conditions.

Step 2: Cyclodehydration to this compound

The second step is the intramolecular cyclization of the N-(5-hydroxypentyl)maleamic acid to form the stable five-membered maleimide (B117702) ring. This dehydration reaction is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297).

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-substituted maleimides and can be adapted for the specific preparation of this compound.

Step 1: Synthesis of N-(5-hydroxypentyl)maleamic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To the stirred solution, add a solution of 5-amino-1-pentanol (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction: The reaction is typically exothermic and a precipitate of the maleamic acid may form. Stir the reaction mixture at room temperature for 1-2 hours.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield N-(5-hydroxypentyl)maleamic acid as a white solid. The yield for this step is generally quantitative.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the N-(5-hydroxypentyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (5-10 volumes).

-

Cyclization: Heat the mixture with stirring to 80-100 °C for 1-2 hours. The suspension should become a clear solution as the reaction progresses.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

References

Navigating the Core Characteristics of N-(5-hydroxypentyl)maleimide: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the fundamental properties of crosslinking agents is paramount to successful bioconjugation and the development of stable, effective therapeutics. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for N-(5-hydroxypentyl)maleimide, a key reagent in the field. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes general principles of maleimide (B117702) chemistry, data from analogous compounds, and detailed experimental protocols to empower researchers in their application of this important molecule.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a maleimide group and a hydroxyl group, connected by a five-carbon alkyl chain. The maleimide moiety is highly reactive towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides, forming stable covalent thioether bonds. This specific reactivity at a physiological pH range of 6.5-7.5 makes it a valuable tool for bioconjugation. The terminal hydroxyl group can be further functionalized, for example, by esterification, to attach other molecules of interest. The pentyl chain provides a flexible spacer arm, which can help to overcome steric hindrance during conjugation. This compound is notably used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs)[1].

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure and general knowledge of similar molecules, a qualitative solubility profile can be inferred. The presence of the polar hydroxyl group and the maleimide ring suggests some solubility in polar organic solvents and aqueous solutions.

| Solvent | Expected Solubility | Notes |

| Water | Sparingly soluble to soluble | Solubility is expected to be pH-dependent. The pentyl chain may limit high aqueous solubility. |

| DMSO (Dimethyl Sulfoxide) | Soluble | The longer pentyl chain enhances solubility in organic solvents like DMSO[2]. |

| DMF (Dimethylformamide) | Soluble | Often used as a solvent for dissolving maleimide reagents before adding to aqueous reaction mixtures[3]. |

| Ethanol, Methanol | Soluble | Common organic solvents for compounds with moderate polarity. |

| PBS (Phosphate-Buffered Saline) | Sparingly soluble to soluble | Solubility may be limited, and stock solutions are often prepared in a water-miscible organic solvent like DMSO or DMF first. |

Stability Characteristics

The stability of this compound is primarily dictated by the maleimide ring, which is susceptible to hydrolysis. This reaction becomes more pronounced at pH values above 7.5[3][4]. The hydrolysis of the maleimide ring opens it to form a non-reactive maleamic acid derivative, rendering the crosslinker inactive for conjugation to thiols.

| Condition | Stability Consideration | Key Findings and Recommendations |

| pH | The maleimide group is most stable at pH 6.5-7.5 for thiol conjugation[4]. At pH > 7.5, the rate of hydrolysis increases significantly[3][4]. The half-life of maleimide hydrolysis at pH 7.4 is estimated to be around 1-2 hours[2]. | For bioconjugation reactions, maintaining a pH between 6.5 and 7.5 is critical to favor the thiol-maleimide reaction over hydrolysis. |

| Temperature | Elevated temperatures can accelerate the rate of hydrolysis. | For long-term storage, it is recommended to store this compound at 4°C or, for extended periods, at -20°C. Stock solutions of other maleimides are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[5]. |

| Aqueous Solutions | Maleimide reagents should be prepared immediately before use due to the potential for hydrolysis[4]. | Avoid storing this compound in aqueous buffers for extended periods. If a stock solution in an organic solvent is prepared, it should be equilibrated to room temperature before opening to prevent moisture condensation[4]. |

| Light | Some maleimide-containing compounds are light-sensitive. | It is good practice to store this compound and its solutions protected from light. |

| Thiol-Maleimide Adduct Stability | The resulting thioether bond from the conjugation of a maleimide to a thiol is generally stable. However, the succinimide (B58015) ring of the adduct can undergo hydrolysis (ring-opening) to form a more stable structure that is resistant to cleavage[6][7]. This ring-opening is slow for common maleimide conjugates but can be accelerated by electron-withdrawing N-substituents[6][7]. The thiol-maleimide linkage can also be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols[8][9]. | The stability of the conjugate is an important consideration in the design of ADCs and other bioconjugates. Hydrolysis of the succinimide ring in the conjugate can be a strategy to enhance long-term in vivo stability[6][7]. |

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are detailed, representative methodologies for determining its solubility and stability, which can be adapted by researchers.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks, pipettes, and syringes with 0.22 µm filters

Methodology:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of PBS (e.g., 10 mg in 1 mL).

-

Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. The maleimide group has a characteristic UV absorbance around 300 nm which disappears upon reaction[4].

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Protocol 2: Stability-Indicating HPLC Method for Hydrolysis Study

Objective: To determine the hydrolysis rate and half-life of this compound at a specific pH and temperature.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

-

HPLC-grade water, acetonitrile, and other necessary mobile phase components

-

Thermostatically controlled water bath or incubator

-

HPLC system with a UV or PDA detector

-

Autosampler vials

Methodology:

-

Develop a stability-indicating HPLC method capable of separating the intact this compound from its hydrolysis products. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Initiate the stability study by diluting the stock solution into the pre-warmed buffers of different pH values to a final known concentration (e.g., 100 µg/mL).

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution and immediately quench the degradation by dilution in the mobile phase or a suitable stabilizing solution.

-

Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.

-

Plot the natural logarithm of the concentration of the intact compound versus time.

-

The pseudo-first-order degradation rate constant (k) is the negative of the slope of the linear regression.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing Key Processes

To further aid in the understanding of the chemistry of this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Maleimide-Thiol Conjugation Pathway.

Caption: Maleimide Hydrolysis Pathway.

Caption: Experimental Workflow for Stability Assessment.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. N-(5-Aminopentyl)maleimide hydrochloride salt | 510709-83-8 | Benchchem [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of N-(5-hydroxypentyl)maleimide as a Non-Cleavable ADC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker component, which connects the antibody and the drug, is critical to the safety and efficacy of an ADC. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, offer enhanced stability in circulation compared to their cleavable counterparts. This technical guide provides an in-depth overview of N-(5-hydroxypentyl)maleimide, a non-cleavable linker utilized in the development of ADCs. This document will cover the synthesis of the linker, its conjugation to antibodies, and the characterization of the resulting ADCs. While specific quantitative data for ADCs utilizing this compound is limited in publicly available literature, this guide will present representative data from ADCs employing similar non-cleavable maleimide-based linkers to illustrate the expected performance characteristics.

Introduction to Non-Cleavable Maleimide (B117702) Linkers in ADCs

Non-cleavable linkers are designed to remain intact during systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[1][2] The release of the drug from ADCs with non-cleavable linkers relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell.[3][4] This mechanism ensures that the active drug is liberated predominantly at the site of action.

Maleimide-based linkers are widely used in ADC development due to their specific reactivity towards thiol groups present in the cysteine residues of antibodies.[5][6] The Michael addition reaction between the maleimide and a thiol group forms a stable thioether bond under mild physiological conditions.[6] this compound is a type of non-cleavable linker that features a five-carbon alkyl chain, providing a spacer between the antibody and the drug, and a terminal hydroxyl group that can be used for further modifications if needed.

Synthesis of this compound

The synthesis of N-substituted maleimides, such as this compound, is typically achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with a primary amine, followed by cyclodehydration.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(5-hydroxypentyl)maleamic acid

-

Maleic anhydride (1.0 equivalent) is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of 5-amino-1-pentanol (B144490) (1.0 equivalent) in the same solvent is added dropwise to the maleic anhydride solution at room temperature with stirring.

-

The reaction mixture is stirred for 1-2 hours at room temperature, during which a precipitate of N-(5-hydroxypentyl)maleamic acid is formed.

-

The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

The N-(5-hydroxypentyl)maleamic acid from the previous step is suspended in a mixture of acetic anhydride and a catalytic amount of sodium acetate.

-

The suspension is heated, for example on a steam bath, for approximately 30 minutes until the solid dissolves.

-

The reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like cyclohexane (B81311) to yield the final product.

Figure 1: Synthesis of this compound.

Preparation of Antibody-Drug Conjugates

The conjugation of a drug to an antibody via this compound involves several steps: activation of the cytotoxic drug, conjugation to the linker, and finally, conjugation of the drug-linker construct to the antibody. More commonly, a drug payload is first functionalized with a thiol group, which then reacts with the maleimide linker that is attached to the antibody.

Experimental Protocol: Antibody-Drug Conjugation

Step 1: Antibody Preparation (Thiol Generation)

-

A monoclonal antibody (e.g., Trastuzumab) is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

-

To reduce the interchain disulfide bonds and generate free thiol groups, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added in a controlled molar excess (e.g., 10-fold molar excess over the antibody).

-

The reaction is incubated for approximately 30 minutes at room temperature.

-

The excess TCEP and any small molecule byproducts are removed by purification, for example, using a desalting column.

Step 2: Drug-Linker Preparation

-

The cytotoxic drug is chemically modified to contain a reactive group that can be attached to the this compound linker. This often involves creating a drug derivative with a terminal thiol group.

-

The thiol-containing drug is then ready to be conjugated to the maleimide-functionalized antibody.

Step 3: Conjugation Reaction

-

A solution of the thiol-modified drug is added to the solution of the reduced antibody. The maleimide groups on the antibody react with the thiol groups on the drug. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1.

-

The reaction is incubated for 1-2 hours at room temperature with gentle mixing.

-

To cap any unreacted thiol groups on the antibody, a quenching agent like N-ethylmaleimide can be added.

-

The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker molecules and other impurities.

Figure 2: General workflow for ADC synthesis.

Characterization of ADCs with Non-Cleavable Maleimide Linkers

Comprehensive characterization of ADCs is essential to ensure their quality, consistency, and performance. Key parameters include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of different drug-loaded species.

Table 1: Representative DAR Values for ADCs with Non-Cleavable Maleimide Linkers *

| ADC Construct | Linker | Average DAR | Reference |

| Trastuzumab-MCC-DM1 | MCC | 3.5 | [Kadcyla® prescribing information] |

| Anti-CD22-MC-MMAF | MC | 3.8 | [PMID: 15510018] |

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers (MCC: maleimidomethyl cyclohexane-1-carboxylate; MC: maleimidocaproyl) due to the lack of specific data for this compound.

In Vitro Cytotoxicity

The potency of an ADC is assessed through in vitro cytotoxicity assays against cancer cell lines that express the target antigen.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable Maleimide Linkers *

| ADC Construct | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| Trastuzumab-MCC-DM1 | SK-BR-3 (human breast carcinoma) | HER2 | 20-40 | [PMID: 18408025] |

| Anti-CD30-MC-MMAF | L540cy (Hodgkin lymphoma) | CD30 | ~10 | [PMID: 15510018] |

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers. IC50 values can vary depending on the cell line and assay conditions.

In Vivo Efficacy

The antitumor activity of ADCs is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice.

Table 3: Representative In Vivo Efficacy of ADCs with Non-Cleavable Maleimide Linkers *

| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Trastuzumab-MCC-DM1 | KPL-4 (HER2+ breast cancer) | 10 mg/kg, single dose | Tumor regression | [PMID: 18408025] |

| Anti-CD70-MC-MMAF | 786-O (renal cell carcinoma) | 3 mg/kg, Q4Dx3 | Tumor growth inhibition | [PMID: 18632600] |

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers.

Pharmacokinetics

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. The stability of the linker is a key determinant of the ADC's pharmacokinetic profile.

Table 4: Representative Pharmacokinetic Parameters of ADCs with Non-Cleavable Maleimide Linkers in Rats *

| ADC Construct | Clearance (mL/day/kg) | Half-life (days) | Reference |

| Trastuzumab-MCC-DM1 | ~10 | ~4 | [PMID: 23221831] |

| IgG-MC-MMAF | 8.5 | 5.2 | [PMID: 15510018] |

*Note: Data presented is for ADCs with similar non-cleavable maleimide-based linkers. Pharmacokinetic parameters can vary depending on the animal model and the specific antibody.

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC with a non-cleavable linker like this compound is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, where the antibody component is degraded by proteases, leading to the release of the cytotoxic drug still attached to the linker and a single amino acid residue. The liberated drug-linker-amino acid metabolite can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Figure 3: Mechanism of action of a non-cleavable ADC.

Conclusion

This compound represents a valuable non-cleavable linker for the development of stable and effective antibody-drug conjugates. Its straightforward alkyl chain and reactive maleimide group allow for the secure attachment of cytotoxic payloads to antibodies. The resulting ADCs are designed to have high stability in circulation, with drug release being dependent on the lysosomal degradation of the antibody within the target cancer cells. While specific, detailed data on ADCs employing this compound are not widely available, the principles of its synthesis, conjugation, and expected performance can be understood from the extensive research on other non-cleavable N-alkyl maleimide linkers. Further studies documenting the in vitro and in vivo performance of ADCs specifically utilizing this compound will be beneficial for a more complete understanding of its potential in the development of next-generation targeted cancer therapies.

References

- 1. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Chemistry

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its underlying chemistry, factors influencing its success, detailed experimental protocols, and its critical role in the development of targeted therapeutics.

Core Principles of the Maleimide-Thiol Reaction

The Reaction Mechanism: Michael Addition

The maleimide-thiol reaction is a type of Michael addition, where a nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2] The reaction is highly efficient and proceeds without a catalyst in polar solvents like water, DMSO, or DMF, as these solvents facilitate the formation of the reactive thiolate anion.[3] This process results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[2][4] The high reactivity of the maleimide is driven by the ring strain and the electron-withdrawing properties of its two adjacent carbonyl groups.[4][5]

Kinetics and Critical Reaction Parameters

The success of the maleimide-thiol conjugation is highly dependent on several key parameters that influence the reaction kinetics.

-

pH: The pH of the reaction medium is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][6][7] Below pH 6.5, the rate slows as the thiol group (R-SH) is predominantly protonated and less nucleophilic.[6] Above pH 7.5, the reaction of maleimides with primary amines (e.g., lysine (B10760008) residues) becomes a competing side reaction.[3][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][8] Furthermore, the rate of maleimide hydrolysis also increases at higher pH.[7][9]

-

Stoichiometry: The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.[6] An excess of the maleimide-containing reagent is often used to drive the reaction to completion.[6] For labeling proteins with dyes, a 10 to 20-fold molar excess of the maleimide is a common starting point.[6] However, the optimal ratio is system-dependent; for example, a 2:1 maleimide-to-thiol ratio was found to be optimal for the small peptide cRGDfK, whereas a 5:1 ratio was better for a larger nanobody, likely due to steric hindrance.[9][10]

-

Temperature and Time: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[6] Lower temperatures slow the reaction rate, which may necessitate longer incubation times.[6] For small molecules, the reaction can be very rapid, with significant conjugation occurring within minutes.[6]

-

Solvent: The choice of solvent can influence the reaction mechanism and kinetics.[11] Polar aprotic solvents like DMSO and DMF are often used to dissolve maleimide reagents before adding them to the aqueous buffer containing the thiolated biomolecule.[1][10]

Stability and Side Reactions

While often described as forming a "stable" bond, the thiosuccinimide linkage has known stability issues that are critical to consider, especially for in vivo applications.

Reversibility and Thiol Exchange (Retro-Michael Reaction)

The thioether bond formed in the maleimide-thiol reaction is susceptible to a retro-Michael reaction, where the conjugate reverts to the original maleimide and thiol.[3][12] This is a significant challenge in vivo, as the released maleimide can then react with other abundant thiols, such as glutathione (B108866) or serum albumin.[7][13][14] This phenomenon, known as "payload migration," can lead to off-target toxicity and reduced therapeutic efficacy of antibody-drug conjugates (ADCs).[3][4]

Hydrolysis

Maleimides are susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[3][9] This reaction is accelerated at higher pH.[7] If hydrolysis occurs before the conjugation reaction, the maleimide is inactivated.[3] Conversely, if the thiosuccinimide product undergoes hydrolysis after conjugation, the resulting ring-opened structure is highly stable and no longer susceptible to the retro-Michael reaction.[3][15][16] This is a key strategy for stabilizing the linkage.

Other Side Reactions

-

Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.[3][7]

-

Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][13] This side reaction is also pH-dependent, with the rate of formation increasing at basic pH.[2] Acetylation of the N-terminal cysteine can prevent this rearrangement.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol conjugates.

Table 1: pH Dependence of Maleimide Reactions

| pH Range | Primary Reaction | Competing Reactions | Rate Comparison (pH 7.0) | Reference(s) |

|---|---|---|---|---|

| < 6.5 | Slow thiol addition | - | Thiol reaction rate decreases | [6] |

| 6.5 - 7.5 | Optimal Thiol Addition | Minimal amine reaction; slow hydrolysis | Thiol reaction is ~1,000x faster than amine reaction | [3][8] |

| > 7.5 | Thiol addition | Increased amine reaction; faster hydrolysis | Loss of chemoselectivity |[3][7] |

Table 2: Stability and Hydrolysis of Thiosuccinimide Adducts

| Maleimide Type | Condition | Half-life (t½) of Hydrolysis | Notes | Reference(s) |

|---|---|---|---|---|

| N-Alkyl Thiosuccinimide | pH 7.4, 37°C | 27 hours | Slower hydrolysis post-conjugation. | [17] |

| N-Aryl Thiosuccinimide | pH 7.4, 37°C | 1.5 hours | Electron-withdrawing groups accelerate hydrolysis. | [17] |

| "Self-hydrolyzing" Maleimide Conjugate | N/A | 2.0 - 2.6 hours | Designed for rapid hydrolysis to stabilize the linkage. | [17] |

| Maleimidocaproyl ADC | PBS, pH 7.4 | >24 hours (no hydrolysis observed) | Standard linkers show slow hydrolysis at neutral pH. | [17] |

| Maleimide-PEG ADC | BBS, pH 9.2, 37°C | ~14 hours (to completion) | Hydrolysis is significantly faster at alkaline pH. |[17] |

Table 3: Reversibility of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

| Adduct | Condition | Half-life of Conversion | Notes | Reference(s) |

|---|---|---|---|---|

| NEM-MPA | 10 mM GSH, pH 7.4, 37°C | 20 - 80 hours | Demonstrates the retro-Michael reaction in a reducing environment. | [18] |

| NEM-N-acetylcysteine | 10 mM GSH, pH 7.4, 37°C | 20 - 80 hours | The rate of exchange can be tuned by the Michael donor's reactivity. | [18] |

| Disulfide Bonds (for comparison) | Similar conditions | 8 - 45 minutes | Maleimide-thiol adducts are significantly more stable than disulfides. | [18][19] |

(NEM: N-ethylmaleimide; MPA: 4-mercaptophenylacetic acid)

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the drug payload to the antibody, often by targeting cysteine residues.[1][20] These cysteines can be naturally occurring (from reduced interchain disulfides) or engineered into the antibody backbone at specific sites to create a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1]

However, the in vivo instability of the thiosuccinimide linkage is a major hurdle.[14][21] To overcome this, strategies have been developed to promote the hydrolysis of the succinimide (B58015) ring after conjugation, creating a stable, irreversible linkage.[12][21] This can be achieved by using "self-hydrolyzing" maleimides that have adjacent basic groups to catalyze intramolecular hydrolysis, or by treating the ADC at a higher pH post-conjugation.[12][17]

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target thiols are present as disulfide bonds.

-

Protein Preparation: Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]

-

Reducing Agent: Add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10] TCEP is preferred as it does not need to be removed before adding the maleimide.[6][22] If using a thiol-containing reducing agent like DTT, it must be removed (e.g., by dialysis or size-exclusion chromatography) before proceeding.[22]

-

Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[1]

Protocol 2: Maleimide-Thiol Conjugation

-

Maleimide Preparation: Immediately prior to use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as DMSO or DMF, to create a concentrated stock solution.[1][10] Aqueous solutions of maleimides should not be stored.[3]

-

Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[1][10]

-

Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]

-

Purification: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or HPLC to remove excess, unreacted maleimide and reducing agent.[1]

Protocol 3: Post-Conjugation Stabilization via Hydrolysis

To improve in vivo stability by preventing the retro-Michael reaction.

-

Confirmation: After purification, confirm the formation of the conjugate using appropriate analytical methods (e.g., HPLC, mass spectrometry).

-

pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[7][17]

-

Incubation: Incubate at room temperature or 37°C, monitoring the progress of the ring-opening hydrolysis by mass spectrometry until complete.[17]

-

Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. creativepegworks.com [creativepegworks.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to N-(5-hydroxypentyl)maleimide for Protein Conjugation

For researchers, scientists, and drug development professionals venturing into protein conjugation, the selection of an appropriate linker is a critical step. N-(5-hydroxypentyl)maleimide stands out as a valuable tool, particularly for its role as a non-cleavable linker in the synthesis of stable bioconjugates like antibody-drug conjugates (ADCs).[1] This guide provides a foundational understanding of its chemistry, application, and the detailed protocols necessary for its successful implementation.

Core Principle: The Thiol-Maleimide Reaction

The foundation of this compound's utility lies in the highly efficient and selective reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group.[2][] This reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.[2][] The thiol group is typically found on the cysteine residues of proteins and peptides. This specificity is a major advantage, as the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH.[2][]

Properties of this compound

This linker is characterized by three key components: the maleimide reactive group, a five-carbon (pentyl) spacer arm, and a terminal hydroxyl group. Each plays a distinct role.

-

Maleimide Group: The thiol-reactive moiety responsible for covalent bond formation.

-

Pentyl Spacer: Provides distance between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein.

-

Hydroxyl Group: Enhances the hydrophilicity of the linker, which can improve the aqueous solubility of the final conjugate.

| Property | Description |

| Linker Type | Non-cleavable[1] |

| Reactive Group | Maleimide |

| Target Functional Group | Thiol (Sulfhydryl), primarily from Cysteine residues[4] |

| Optimal pH Range | 6.5 - 7.5[2][] |

| Bond Formed | Stable Thioether Bond[][5] |

| Key Feature | Hydroxypentyl chain enhances hydrophilicity. |

General Experimental Workflow

A typical protein conjugation experiment using this compound follows a structured workflow, from initial protein preparation to the final characterization of the purified conjugate.

Detailed Experimental Protocol

This protocol provides a general methodology for conjugating this compound to a thiol-containing protein.

4.1 Materials and Reagents

-

Protein containing accessible cysteine residue(s)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[5][4]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[4]

-

Purification System: Size-exclusion chromatography (e.g., G-25 column) or HPLC.[6][7]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

4.2 Protein Preparation

-

Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[8][4]

-

Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bridges, they must be reduced to free thiols.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]

-

Incubate for 30-60 minutes at room temperature.[6]

-

Note: Do not use dithiothreitol (B142953) (DTT) unless it is subsequently removed by dialysis or desalting, as its free thiols will compete in the conjugation reaction.[4]

-

4.3 Maleimide Reagent Preparation

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a stock solution (e.g., 10 mM) by dissolving the maleimide in anhydrous DMSO or DMF.[4][6] Vortex briefly to ensure it is fully dissolved.

-

This solution should be prepared fresh and used immediately, as maleimides are susceptible to hydrolysis in the presence of moisture.[6] Unused stock solution can be stored at -20°C for up to a month if prepared in anhydrous solvent.[4][6]

4.4 Conjugation Reaction

-

While gently stirring the protein solution, add the maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[4][9] This ratio should be optimized for each specific protein.[4]

-

Incubate the reaction mixture. Typical incubation times are 2 hours at room temperature or overnight at 4°C.[4][9] The reaction should be protected from light if the conjugated molecule is light-sensitive.[4]

-

Optionally, the reaction can be quenched by adding a small molecule thiol like L-cysteine to react with any excess maleimide.

4.5 Purification of the Conjugate

-

Separate the protein conjugate from unreacted maleimide and other small molecules.[6]

-

Size-exclusion chromatography (gel filtration) is a common and effective method.[6]

-

Other methods like dialysis, HPLC, or FPLC can also be used.[8][7]

Characterization and Data Analysis

After purification, it is essential to characterize the conjugate to confirm success and determine the extent of labeling.

5.1 Determination of Degree of Labeling (DOL) The Degree of Labeling (DOL) is the average number of maleimide molecules conjugated to each protein molecule.[6] It can often be determined using UV-Vis spectrophotometry if the molecule attached to the maleimide has a distinct absorbance profile.

-

Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached molecule.[4][6]

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the attached molecule at 280 nm.[4][9]

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)

-

The Correction Factor (CF) is the ratio of the attached molecule's absorbance at 280 nm to its absorbance at its λ_max.[4]

-

-

Calculate the DOL using the molar extinction coefficients of the protein and the attached molecule.

5.2 Other Characterization Methods

-

HPLC Analysis: Reverse-phase HPLC can separate the unconjugated protein, the conjugate, and free reagent, allowing for quantification and purity assessment.[10]

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can confirm the covalent modification by showing an increase in the protein's molecular weight corresponding to the number of attached linkers.[11]

| Parameter | Recommended Condition | Rationale / Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-specific reaction. Higher pH (>7.5) can lead to reaction with amines and maleimide hydrolysis.[10] |

| Temperature | 4°C to 25°C (Room Temp) | 4°C is used for sensitive proteins to minimize degradation, requiring longer incubation.[10] RT allows for faster kinetics.[10] |

| Maleimide:Protein Ratio | 10:1 to 20:1 (molar) | A starting point for optimization.[4][9] The ideal ratio depends on the number of available cysteines. |

| Reaction Time | 2 hours (RT) to Overnight (4°C) | Should be optimized based on protein stability and reaction efficiency.[4][9] |

| Buffer Choice | PBS, HEPES, Tris | Must be free of extraneous thiol-containing compounds.[4] |

Stability and Applications

While the thioether bond formed is generally stable, the succinimide (B58015) ring can be susceptible to two main degradation pathways:

-

Hydrolysis: The ring can open via hydrolysis, especially at alkaline pH. While this deactivates any remaining maleimide, the hydrolyzed conjugate is actually more stable and less prone to the reverse reaction.[12][13]

-

Retro-Michael Reaction: The conjugation can be reversible, leading to a thiol-exchange reaction where the maleimide is transferred to another thiol-containing molecule, such as glutathione (B108866) in vivo.[13][14] This can be a significant issue for the stability of ADCs.[12][15] Strategies to improve stability include engineering the linker or inducing hydrolysis of the succinimide ring post-conjugation.[12][13]

The primary application of linkers like this compound is in the construction of Antibody-Drug Conjugates (ADCs). In an ADC, the linker tethers a potent cytotoxic drug to a monoclonal antibody, which directs the drug specifically to cancer cells.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. biotium.com [biotium.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Step-by-Step Guide for Protein Labeling with N-(5-hydroxypentyl)maleimide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins with N-(5-hydroxypentyl)maleimide. The protocol is designed for researchers in various fields, including proteomics, drug development, and molecular biology, who require site-specific modification of proteins through cysteine residues.

Introduction to this compound Labeling

This compound is a thiol-reactive reagent used for the covalent modification of proteins and other biomolecules. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This reaction, a Michael addition, is efficient under mild, near-neutral pH conditions, making it ideal for use with sensitive biological samples.[1] The 5-hydroxypentyl linker provides a hydrophilic spacer arm, which can improve the aqueous solubility of the labeled protein and minimize steric hindrance, potentially preserving the protein's native conformation and function.

The primary application of this reagent is the site-specific labeling of proteins at cysteine residues. This can be used to introduce a variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, or handles for further chemical modification. The stability of the resulting thioether linkage is a key advantage for applications requiring robustly labeled proteins.[2] However, it is important to note that the succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis, which can be beneficial as it renders the linkage irreversible and more stable against thiol-exchange reactions.[3][4]

Data Presentation

Table 1: Quantitative Parameters for Maleimide-Based Protein Labeling

This table summarizes typical quantitative data for protein labeling with maleimide reagents. The values provided are illustrative and may vary depending on the specific protein, buffer conditions, and the nature of the maleimide reagent.

| Parameter | Typical Value/Range | Factors Influencing the Parameter | Reference |

| Optimal pH Range | 7.0 - 7.5 | Balances thiol reactivity with minimizing reaction with amines and maleimide hydrolysis.[5] | [5][6] |

| Recommended Molar Excess (Reagent:Protein) | 10:1 to 20:1 | Protein concentration, number of available thiols, and reaction time. Higher excess can lead to non-specific labeling.[7][8] | [7][8] |

| Typical Reaction Time | 2 hours at room temperature or overnight at 4°C | Temperature, pH, and reactivity of the specific cysteine residue.[9][10] | [9][10] |

| Labeling Efficiency | 50% - 95% | Accessibility of cysteine residues, reduction of disulfide bonds, and reaction conditions.[11] | [11][12] |

| Degree of Labeling (DOL) | 1 - 8 labels per antibody (typical for antibodies) | Molar excess of the labeling reagent and the number of available cysteine residues.[6][13] | [6][13] |

| Stability of Thioether Bond | High; susceptible to retro-Michael addition | Stabilized by hydrolysis of the succinimide ring. N-aryl maleimides show enhanced stability.[14][15] | [14][15] |

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds

This protocol describes the preparation of the protein sample for labeling, including an optional step for reducing disulfide bonds to expose cysteine thiols.

Materials:

-

Protein of interest

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Inert gas (e.g., nitrogen or argon)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.[9]

-

Optional Step for Disulfide Bond Reduction:

-

If the protein contains disulfide bonds that mask the target cysteine residues, a reduction step is necessary.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.

-

Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

-

Note: Dithiothreitol (DTT) is not recommended as it contains thiol groups that will compete with the protein for reaction with the maleimide. If DTT must be used, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent.

-

-

If a reducing agent was used, remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2-7.5.

Protocol 2: Labeling of Protein with this compound

This protocol details the procedure for reacting the prepared protein with this compound.

Materials:

-

Reduced protein solution from Protocol 1

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (degassed PBS, pH 7.2-7.5)

Procedure:

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. The hydroxyl group of this compound may also allow for dissolution in aqueous buffers, which should be tested for the specific application.

-

Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching reagent such as L-cysteine or N-acetylcysteine can be added to a final concentration of approximately 1 mM.

-

Incubate for an additional 15-30 minutes.

-

Protocol 3: Purification of the Labeled Protein

This protocol describes the removal of unreacted this compound and other small molecules from the labeled protein.

Materials:

-

Labeled protein solution from Protocol 2

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)

-

Storage buffer (e.g., PBS with stabilizers)

Procedure:

-

Purify the labeled protein from the unreacted maleimide reagent using a desalting column, size-exclusion chromatography, dialysis, or a spin filtration device.[9]

-

Equilibrate the chosen purification system with the desired storage buffer.

-

Apply the reaction mixture to the purification system and collect the fractions containing the labeled protein.

-

Pool the fractions containing the purified labeled protein.

Protocol 4: Determination of the Degree of Labeling (DOL)

This protocol outlines a spectrophotometric method to determine the average number of maleimide labels per protein molecule. This protocol assumes the maleimide reagent itself does not have a significant absorbance at 280 nm. If a fluorescent maleimide is used, the absorbance of the dye must be taken into account.

Materials:

-

Purified labeled protein solution

-

Spectrophotometer

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280).

-

The concentration of the labeled protein can be calculated using the Beer-Lambert law:

-

Protein Concentration (M) = A280 / (ε_protein * path length)

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

To quantify the number of maleimide groups, a reverse assay can be performed by reacting the labeled protein with a known excess of a thiol-containing compound and then measuring the remaining unreacted thiols using a reagent like Ellman's reagent (DTNB).[16]

-

Alternatively, if a fluorescent maleimide is used, the DOL can be calculated by measuring the absorbance at 280 nm and the maximum absorbance of the fluorophore.[7]

Mandatory Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Simplified MAPK/ERK signaling pathway, a target for studies using labeled proteins.

References

- 1. bioclone.net [bioclone.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK Pathway - Report Lentivirus [gentarget.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

Application Notes and Protocols for N-(5-hydroxypentyl)maleimide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody and the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. N-(5-hydroxypentyl)maleimide is a non-cleavable linker utilized in the development of ADCs. Its maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups on the antibody, typically from cysteine residues, to form a stable thioether bond. The pentyl chain provides spacing between the antibody and the drug, and the terminal hydroxyl group can be used for the attachment of the cytotoxic payload.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. Due to the limited availability of specific data for this compound, the quantitative data and certain protocol specifics presented here are representative examples derived from studies on similar non-cleavable N-alkyl maleimide-based ADCs.

Data Presentation

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

The following table summarizes typical results for the conjugation of a maleimide linker to a reduced monoclonal antibody. These values are illustrative and will vary depending on the specific antibody, drug-linker, and reaction conditions.

| Parameter | Value | Method of Determination |

| Target DAR | 4 | N/A |

| Achieved Average DAR | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) |

| Conjugation Efficiency | >90% | UV-Vis Spectroscopy, LC-MS |

| Unconjugated Antibody | <5% | HIC, Reverse Phase-HPLC |

| Aggregates | <2% | Size Exclusion Chromatography (SEC) |

Table 2: Representative In Vitro Stability of a Non-Cleavable Maleimide ADC

This table illustrates the stability of an ADC with a non-cleavable maleimide linker in human plasma, which is crucial for ensuring the ADC remains intact until it reaches the target cell.

| Time Point | % Intact ADC Remaining | Assay Condition |

| 0 hours | 100% | Human Plasma at 37°C |

| 24 hours | ~95% | Human Plasma at 37°C |

| 72 hours | ~90% | Human Plasma at 37°C |

| 168 hours (7 days) | ~85% | Human Plasma at 37°C |

Table 3: Representative In Vitro Cytotoxicity of a Non-Cleavable Maleimide ADC

The cytotoxic potential of an ADC is typically evaluated against cancer cell lines that express the target antigen. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.

| Cell Line | Target Antigen Expression | IC50 (ng/mL) | Assay |

| SK-BR-3 | High HER2 | 15 - 50 | MTT Assay (72h incubation) |

| NCI-N87 | High HER2 | 20 - 60 | MTT Assay (72h incubation) |

| MDA-MB-231 | Low/Negative HER2 | >1000 | MTT Assay (72h incubation) |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-